molecular formula C8H7Br3 B3262411 1-Bromo-2,4-bis(bromomethyl)benzene CAS No. 35510-04-4

1-Bromo-2,4-bis(bromomethyl)benzene

Cat. No.: B3262411
CAS No.: 35510-04-4
M. Wt: 342.85 g/mol
InChI Key: NWHNIVGBEBQRQN-UHFFFAOYSA-N
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Description

1-Bromo-2,4-bis(bromomethyl)benzene (CAS 35510-04-4) is a polybrominated aromatic compound of significant interest in advanced organic synthesis and materials science. It serves as a versatile trifunctional building block, featuring two highly reactive bromomethyl groups and one bromine atom attached directly to the benzene ring. This unique arrangement provides distinct reactive sites for sequential functionalization; the benzylic bromides are susceptible to nucleophilic substitution, while the aromatic bromide readily participates in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. This controlled, multi-step reactivity makes it an invaluable precursor for constructing complex molecular architectures, including macrocycles, polymers, and pharmaceutical intermediates. The compound is typically synthesized via a two-step process from m-xylene, involving initial electrophilic aromatic bromination followed by radical benzylic bromination of the resulting 1-bromo-2,4-dimethylbenzene using reagents like N-bromosuccinimide (NBS). With a molecular formula of C 8 H 7 Br 3 and a molecular weight of 342.85 g/mol, it is characterized by a high density of approximately 2.082 g/cm³ and a predicted boiling point of 338.2 °C. Researchers utilize this compound extensively in the preparation of functional materials and as a key scaffold in medicinal chemistry for the development of novel bioactive molecules. ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,4-bis(bromomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHNIVGBEBQRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 2,4 Bis Bromomethyl Benzene

Conventional Bromination Approaches to 1-Bromo-2,4-bis(bromomethyl)benzene

Conventional methods for synthesizing this compound are well-established and typically involve a two-stage process: electrophilic aromatic substitution to brominate the benzene (B151609) ring, followed by radical bromination of the methyl groups.

The synthesis often commences with 1,3-dimethylbenzene (m-xylene). The first step is the electrophilic aromatic substitution to produce 1-bromo-2,4-dimethylbenzene (B107640). nih.govcymitquimica.com This reaction requires the activation of molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). masterorganicchemistry.comlibretexts.orgvaia.com

The Lewis acid polarizes the bromine molecule, creating a potent electrophile (Br⁺) that can attack the electron-rich benzene ring. pressbooks.pubchegg.comyoutube.comdoubtnut.com The reaction mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.orglibretexts.orgchegg.com Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product. masterorganicchemistry.comlibretexts.org The directing effects of the two methyl groups on m-xylene (B151644) guide the incoming bromine atom primarily to the 4-position, resulting in 1-bromo-2,4-dimethylbenzene as the major product.

Once 1-bromo-2,4-dimethylbenzene is obtained, the two methyl groups are converted to bromomethyl groups via a free-radical chain reaction. libretexts.org The reagent of choice for this benzylic bromination is N-Bromosuccinimide (NBS). wikipedia.orgorganic-chemistry.org This method, known as the Wohl-Ziegler reaction, allows for selective bromination at the positions adjacent to the aromatic ring (benzylic positions) without further substitution on the ring itself. wikipedia.org

The reaction is initiated by a radical initiator, such as dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), upon heating or irradiation. libretexts.orgwikipedia.orgresearchgate.net The initiator generates a small number of bromine radicals (Br•). These radicals then abstract a hydrogen atom from one of the methyl groups, forming a stable, resonance-stabilized benzylic radical. youtube.comyoutube.com This benzylic radical then reacts with a molecule of NBS or Br₂ (present in low concentrations) to form the bromomethyl group and regenerate a bromine radical, which continues the chain reaction. youtube.comyoutube.com Using NBS is advantageous as it maintains a low, constant concentration of Br₂ throughout the reaction, which helps to minimize competing reactions like addition to the aromatic ring. youtube.comyoutube.com

The efficiency of the radical bromination step is highly sensitive to the reaction conditions. Key factors that can be optimized include the choice of solvent, reaction temperature, and the purity of the reagents. For instance, the yield of the side-chain bromination can be significantly affected by the purity of the NBS used; recrystallized or dried NBS often provides better and more reproducible results. tandfonline.com

Historically, solvents like carbon tetrachloride (CCl₄) and benzene were common, but due to their toxicity and environmental impact, alternatives have been explored. researchgate.net Research has shown that solvents such as 1,2-dichloroethane (B1671644) (DCE) or acetonitrile (B52724) can be effective replacements. researchgate.net Optimization studies have demonstrated that using DCE can lead to a significant reduction in reaction times (from hours to minutes) and a decrease in the amount of NBS required compared to traditional protocols. researchgate.net

Radical Bromination using N-Bromosuccinimide (NBS) and Radical Initiators (e.g., Dibenzoyl Peroxide, AIBN)

Advanced and Emerging Synthetic Routes to this compound

In addition to conventional methods, newer strategies are being developed to improve the synthesis of halogenated aromatic compounds, focusing on greater efficiency, sustainability, and milder reaction conditions.

Electrochemical methods represent a modern approach to synthesis, offering potential advantages in terms of selectivity and reduced use of chemical reagents. evitachem.com Electrochemical bromination can be applied to the functionalization of side-chains on an aromatic ring. This technique involves generating the reactive bromine species in situ through an electrochemical process, which can offer precise control over the reaction. While specific detailed procedures for the direct synthesis of this compound using this method are still emerging in the literature, it stands as a promising advanced technique for similar transformations. evitachem.com

Photobromination, which utilizes light to initiate the reaction, is a key strategy, particularly for radical processes. tandfonline.com This method is often employed in conjunction with NBS for benzylic bromination. google.com The initiation of the reaction is achieved by irradiating the mixture with light of a suitable wavelength (e.g., ≥250 nm), which promotes the formation of the initial bromine radicals needed to start the chain reaction. google.com

A patented process describes the production of bis(bromomethyl) aromatic hydrocarbons by reacting a dimethyl aromatic hydrocarbon with NBS in an organic solvent under light irradiation at temperatures between 0-80 °C. google.com This approach can lead to high purity and high yields, often minimizing the formation of by-products and simplifying the purification process. google.com

Table of Mentioned Compounds

Multi-Step Approaches from Pre-Functionalized Benzene Derivatives

The synthesis of this compound is frequently accomplished through multi-step pathways that commence with benzene derivatives already containing specific functional groups. This strategic approach allows for controlled, regioselective introduction of the required bromo and bromomethyl substituents, avoiding the formation of undesired isomers. A prevalent strategy involves the sequential bromination of a substituted toluene (B28343) or xylene derivative.

A primary and well-documented route begins with 2,4-dimethylbenzene (m-xylene). This process involves two distinct bromination steps: an initial electrophilic aromatic substitution to introduce a bromine atom onto the ring, followed by a free-radical bromination to convert the methyl groups into bromomethyl groups. evitachem.com

The first step is the synthesis of the intermediate, 1-bromo-2,4-dimethylbenzene. This is achieved by treating 2,4-dimethylbenzene with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The ortho- and para-directing effects of the two methyl groups guide the bromine atom primarily to the C1 position.

The second, and final, step is the dibromination of the benzylic positions of 1-bromo-2,4-dimethylbenzene. This transformation is a free-radical halogenation. N-Bromosuccinimide (NBS) is the preferred brominating agent for this step as it provides a low, constant concentration of bromine, which favors substitution at the benzylic positions over further electrophilic substitution on the aromatic ring. The reaction requires a radical initiator, such as dibenzoyl peroxide (DBPO) or azobisisobutyronitrile (AIBN), and is typically conducted under controlled temperature conditions, often between 60–80°C in an inert solvent like carbon tetrachloride.

Table 1: Synthesis via Bromination of 2,4-Dimethylbenzene

Step Starting Material Reagents Intermediate/Product Reaction Type
1 2,4-Dimethylbenzene Br₂, FeBr₃ 1-Bromo-2,4-dimethylbenzene Electrophilic Aromatic Substitution
2 1-Bromo-2,4-dimethylbenzene N-Bromosuccinimide (NBS), Dibenzoyl Peroxide (DBPO) This compound Free-Radical Bromination

Detailed research findings for the synthesis of related polybrominated compounds underscore the utility of this methodology. For instance, the synthesis of 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649) utilizes a similar radical bromination step starting from a pre-functionalized derivative. rsc.org

Table 2: Research Findings on a Related Synthesis

Starting Material Reagents Solvent Product Yield Reference
2,5-Dibromo-p-xylene N-Bromosuccinimide (NBS) Carbon tetrachloride 1,4-Dibromo-2,5-bis(bromomethyl)benzene 50-80% rsc.org

This data highlights that the radical bromination of methyl groups on a pre-brominated benzene core is an effective and high-yielding method for producing bis(bromomethyl)benzene derivatives. The choice of starting material dictates the final substitution pattern, making this a versatile approach for creating specific isomers.

Chemical Reactivity and Transformation Mechanisms of 1 Bromo 2,4 Bis Bromomethyl Benzene

Nucleophilic Substitution Reactions of Bromomethyl Groups

The bromomethyl groups of 1-bromo-2,4-bis(bromomethyl)benzene are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the bromine atom, which polarizes the carbon-bromine bond and makes the benzylic carbon an excellent electrophilic site. Bromide is also a good leaving group, further facilitating these reactions. evitachem.com

Synthesis of Alkyl and Aryl Amine Derivatives

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding alkyl or aryl amine derivatives. This nucleophilic substitution typically proceeds via an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. The reaction conditions, such as the choice of solvent and temperature, can influence the reaction rate and yield. These reactions are fundamental in constructing more complex molecules, including ligands for coordination chemistry and building blocks for supramolecular structures.

Formation of Ether and Thioether Linkages

Similarly to the synthesis of amine derivatives, this compound readily reacts with alkoxides or phenoxides to form ether linkages, and with thiolates to create thioether linkages. These reactions also follow a nucleophilic substitution pathway. The resulting ether and thioether derivatives have applications in materials science and medicinal chemistry. For instance, the introduction of flexible ether chains can modify the solubility and conformational properties of the parent molecule.

ReactantNucleophileProduct TypeReference
This compoundAlcohols/ThiolsEther/Thioether
1,4-Bis(bromomethyl)benzene (B118104)ChlorideDiphenyl ethers biosynth.com

Generation of Azide (B81097) Precursors for Click Chemistry Applications

The substitution of the bromomethyl groups with azide ions (N₃⁻) is a crucial transformation that paves the way for "click chemistry" applications. nih.gov This reaction is typically carried out using sodium azide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The resulting bis(azidomethyl)benzene derivative is a key precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov This powerful and highly efficient reaction allows for the facile connection of the azide-functionalized aromatic core to a wide variety of alkyne-containing molecules, leading to the formation of stable 1,2,3-triazole rings. nih.govnih.gov This methodology has been widely adopted for the synthesis of complex molecular architectures, including functionalized bis(1,2,3-triazole) derivatives. nih.gov One-pot procedures that combine the nucleophilic substitution with the subsequent CuAAC reaction have been developed to streamline the synthesis and avoid the isolation of potentially explosive azide intermediates. nih.gov

Starting MaterialReagentProductApplicationReference
This compoundSodium Azide (NaN₃)1-Bromo-2,4-bis(azidomethyl)benzenePrecursor for Click Chemistry nih.gov
Benzylic BromidesSodium Azide (NaN₃)BiazidesIn-situ generation for one-pot click reactions nih.gov

Oxidative and Reductive Transformations

Beyond nucleophilic substitutions, the bromomethyl groups of this compound can be chemically altered through oxidation and reduction, providing pathways to different functionalities.

Oxidation to Aldehyde and Carboxylic Acid Functionalities

The bromomethyl groups can be oxidized to yield the corresponding aldehydes or carboxylic acids. evitachem.com The choice of oxidizing agent and reaction conditions determines the extent of the oxidation. Milder oxidizing agents might favor the formation of aldehydes, while stronger oxidants like potassium permanganate (B83412) will typically lead to the dicarboxylic acid. evitachem.com These transformations are valuable for introducing carbonyl functionalities, which are themselves versatile handles for further synthetic modifications.

Reduction Pathways to Methylated Aromatic Systems

Conversely, the bromomethyl groups can be reduced to methyl groups. evitachem.com This transformation effectively removes the reactive benzylic bromine atoms and leads to the formation of 1-bromo-2,4-dimethylbenzene (B107640). Common reduction methods include catalytic hydrogenation, for example, using palladium on carbon as a catalyst. evitachem.com This reductive pathway provides access to methylated aromatic systems from their functionalized precursors.

TransformationReagentsProduct FunctionalityReference
OxidationPotassium permanganate, Chromium trioxideAldehyde, Carboxylic acid evitachem.com
ReductionCatalytic hydrogenation (e.g., Pd/C)Methyl evitachem.com

Participation in Carbon-Carbon Bond Forming Reactions

The unique structural arrangement of this compound, featuring both an aryl bromide and two benzylic bromide functionalities, allows for its participation in a variety of carbon-carbon bond-forming reactions. These reactions are pivotal in synthetic organic chemistry for the construction of complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) for Biaryl Formation

Cross-coupling reactions are powerful tools for the formation of biaryl compounds, which are prevalent motifs in pharmaceuticals, natural products, and materials science. numberanalytics.comsemanticscholar.org The reactivity of this compound in these transformations is of significant interest due to the potential for selective reaction at either the C(sp²)–Br or the C(sp³)–Br bonds.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method for biaryl synthesis. numberanalytics.comnih.gov Studies on related dihalogenated compounds have shown that highly selective cross-coupling of the C(sp²)–Br bond can be achieved with arylboronic acids using a palladium acetate (B1210297) and phosphine (B1218219) ligand system. researchgate.net For instance, the reaction of 1-bromo-4-(bromomethyl)benzene with p-tolylboronic acid can selectively yield the C(sp²)–C(sp²) coupled product. researchgate.net This selectivity is crucial when considering the application of this compound in sequential cross-coupling reactions to build complex biaryl structures. The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. numberanalytics.com

The Stille coupling utilizes organotin reagents and offers a versatile method for C-C bond formation with high functional group tolerance. organic-chemistry.org While specific studies on this compound are not extensively detailed in the available literature, the general mechanism involves a palladium catalyst and proceeds through oxidative addition, transmetalation, and reductive elimination steps. nih.gov The reactivity of the different bromine atoms would be a key factor in determining the product distribution.

The Negishi coupling , which employs organozinc reagents, is another powerful tool for constructing C-C bonds and is known for its ability to couple sp³, sp², and sp hybridized carbon atoms. organic-chemistry.orgnih.gov The reaction is catalyzed by palladium or nickel complexes. organic-chemistry.orgnih.gov While direct applications with this compound are not prominently reported, the principles of the Negishi coupling suggest potential for selective functionalization. The choice of catalyst and reaction conditions would be critical in directing the regioselectivity of the coupling with either the aryl or benzyl (B1604629) bromide moieties. organic-chemistry.orgnih.gov

Table 1: Overview of Cross-Coupling Reactions for Biaryl Formation

Coupling ReactionOrganometallic ReagentCatalyst (General)Key Features
Suzuki-MiyauraArylboronic acid/esterPalladium complexMild conditions, high functional group tolerance. numberanalytics.comnih.gov
StilleOrganostannanePalladium complexVersatile, but tin reagents are toxic. organic-chemistry.orgnih.gov
NegishiOrganozincPalladium or Nickel complexCouples various carbon hybridizations. organic-chemistry.orgnih.govnih.gov

Olefination Reactions

Olefination reactions, which form carbon-carbon double bonds, are fundamental in organic synthesis. The benzylic bromide groups of this compound are susceptible to reactions that lead to the formation of alkenes.

One prominent example is the Wittig reaction , which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.com The ylide can be prepared from the reaction of a phosphine, such as triphenylphosphine (B44618), with an alkyl halide, followed by deprotonation with a strong base. The benzylic bromides of this compound could potentially be converted to the corresponding phosphonium salts and subsequently to ylides for olefination.

A related transformation is the visible-light photoredox-mediated olefination of alkyl halides with aldehydes. For instance, the reaction of 1,2-bis(bromomethyl)benzene (B41939) with o-phthalaldehyde (B127526) under these conditions has been shown to produce dibenzo[a,e]cyclooctene. nih.gov This suggests that this compound could undergo similar intramolecular or intermolecular olefination reactions to generate complex cyclic or acyclic olefinic structures.

Table 2: Potential Olefination Reactions of this compound

Olefination ReactionReagentsExpected Intermediate/Product Type
Wittig ReactionAldehyde/Ketone, Phosphine, BaseAlkene
Photoredox OlefinationAldehyde, Photocatalyst, BaseAlkene

Mechanistic Investigations of this compound Reactivity

Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its reactivity and for designing synthetic strategies.

Studies on SN2 Pathways in Nucleophilic Substitutions

The benzylic bromide groups in this compound are primary alkyl halides and are therefore expected to be highly reactive towards nucleophilic substitution via an S(_N)2 mechanism . This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, leading to the displacement of the leaving group (bromide) and an inversion of stereochemistry if the carbon is chiral. organic-chemistry.org The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. organic-chemistry.orgyoutube.com

The presence of two reactive bromomethyl groups allows for sequential or double substitution reactions. The relative rate of the first and second substitution can be influenced by steric hindrance and electronic effects. The aryl bromide at the 1-position is generally unreactive towards nucleophilic aromatic substitution under typical S(_N)2 conditions. youtube.com

Table 3: Key Features of the S(_N)2 Reaction

FeatureDescription
Mechanism Concerted, one-step process. organic-chemistry.org
Kinetics Second-order, rate = k[Substrate][Nucleophile]. organic-chemistry.org
Stereochemistry Inversion of configuration at the reaction center. organic-chemistry.org
Substrate Reactivity Methyl > Primary > Secondary >> Tertiary. organic-chemistry.org

Radical Reaction Mechanisms

The synthesis of this compound itself often proceeds via a free radical mechanism . The bromination of 2-bromo-1,4-dimethylbenzene using a radical initiator like light or a chemical initiator leads to the selective bromination of the benzylic methyl groups. echemi.com This process involves a chain reaction consisting of initiation, propagation, and termination steps. libretexts.org

In the initiation step, a bromine radical is generated. oregonstate.edu The propagation steps involve the abstraction of a benzylic hydrogen atom by a bromine radical to form a resonance-stabilized benzyl radical, which then reacts with a molecule of bromine to form the bromomethyl product and a new bromine radical, continuing the chain. oregonstate.eduyoutube.com The stability of the benzylic radical intermediate is a key factor driving the selectivity of this reaction. youtube.com

Furthermore, the C–Br bonds in this compound can undergo homolytic cleavage to participate in other radical reactions, such as radical cyclizations, which are powerful methods for forming cyclic structures. mdpi.comresearchgate.net

Table 4: Steps in the Free Radical Bromination of a Benzylic Position

StepDescription
Initiation Generation of bromine radicals (e.g., by UV light). libretexts.org
Propagation 1. Abstraction of a benzylic hydrogen by a bromine radical to form a benzyl radical. 2. Reaction of the benzyl radical with Br₂ to form the product and a new bromine radical. oregonstate.edu
Termination Combination of two radicals to form a stable molecule. libretexts.org

Applications of 1 Bromo 2,4 Bis Bromomethyl Benzene As a Building Block in Advanced Chemical Synthesis

Organic Synthesis of Complex Molecular Architectures

The unique trifunctional nature of 1-bromo-2,4-bis(bromomethyl)benzene, featuring two highly reactive benzylic bromide moieties and a more stable aryl bromide, allows for sequential and site-selective reactions. This characteristic is particularly advantageous in the synthesis of complex molecular architectures, enabling chemists to construct elaborate frameworks with a high degree of control.

Construction of Macrocyclic Compounds and Cage Structures

The reactive bromomethyl groups of this compound are readily susceptible to nucleophilic substitution, making this compound an excellent starting material for the synthesis of macrocycles. By reacting it with appropriate bis-nucleophiles, chemists can forge large ring structures. For instance, its isomers, such as 1,2-bis(bromomethyl)benzene (B41939) and 1,3-bis(bromomethyl)benzene, are employed in the synthesis of various macrocyclic compounds, including cyclophanes and crown ethers. chemicalbook.comlew.ro These reactions typically involve high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

The formation of these complex structures is often achieved through Williamson ether synthesis or by reaction with diamines to form large aza-macrocycles. The resulting macrocycles can serve as hosts in supramolecular chemistry or as precursors to even more complex, three-dimensional cage structures.

Synthesis of Diverse Heterocyclic Frameworks

The electrophilic nature of the bromomethyl groups facilitates their reaction with a wide range of nucleophiles, including those containing heteroatoms like nitrogen, sulfur, and oxygen. This reactivity is harnessed to construct a variety of heterocyclic frameworks. For example, reaction with primary amines or diamines can lead to the formation of nitrogen-containing heterocycles, while reaction with thiols or dithiols can produce sulfur-containing rings. Isomers like 1,2-bis(bromomethyl)benzene are specifically used in the synthesis of isothioureas, which have applications in medicinal chemistry as inhibitors of human nitric oxide synthases. chemicalbook.com

The general synthetic approach involves the substitution of the bromine atoms in the bromomethyl groups by nucleophiles, leading to the formation of new carbon-heteroatom bonds and the closure of a heterocyclic ring.

Development of Dendrimers and Liquid Crystalline Systems

This compound is a valuable precursor in the development of dendrimers and liquid crystals. Dendrimers, which are highly branched, tree-like molecules, can be synthesized using this compound as a core or a branching unit. The two bromomethyl groups allow for the attachment of two new branches in a divergent synthesis approach, while the aryl bromide can be functionalized separately to introduce a focal point or to attach the dendrimer to a surface.

In the realm of liquid crystals, the rigid benzene (B151609) core of this compound provides the necessary structural element for mesophase formation. By attaching long alkyl chains or other mesogenic units to the molecule via its reactive sites, researchers can design and synthesize novel liquid crystalline materials with specific thermal and optical properties.

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry relies on the principles of molecular recognition and non-covalent interactions to create large, well-organized assemblies. This compound and its derivatives are instrumental in the design and synthesis of host molecules capable of selectively binding guest species.

Design of Host Molecules for Molecular Recognition

The rigid framework and the potential for functionalization make this compound an attractive scaffold for building host molecules. By replacing the bromine atoms with specific binding groups, such as hydrogen-bond donors or acceptors, or chromophores, scientists can create cavities or clefts that are pre-organized for the recognition of specific guest molecules. These host-guest interactions are fundamental to processes like chemical sensing, catalysis, and drug delivery.

Integration into Pillar[n]arene and Related Macrocycles

Pillar[n]arenes are a class of macrocyclic hosts with a unique pillar-shaped architecture, composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges. researchgate.netchemrxiv.org While not a direct precursor for the primary pillar[n]arene ring, derivatives of bis(bromomethyl)benzene, such as 1,4-bis(bromomethyl)benzene (B118104), are used to link and functionalize these macrocycles. acs.org For example, monofunctionalized pillar acs.orgarenes can be connected using 1,4-bis(bromomethyl)benzene to create pillar acs.orgarene dimers. acs.org These larger structures can exhibit enhanced binding capabilities and unique assembly properties.

The integration of such linkers allows for the creation of more complex supramolecular systems, including mechanically interlocked molecules like rotaxanes and catenanes, where the pillar[n]arene acts as the wheel and the linker forms the axle or another interlocked ring. These advanced architectures are at the forefront of research into molecular machines and smart materials.

Materials Science and Polymer Chemistry

The presence of multiple reactive sites in this compound makes it a valuable monomer and cross-linking agent in polymer chemistry. The bromomethyl groups are particularly susceptible to nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental to polymer construction.

Role as Cross-linking Agents in Polymer Networks

This compound can function as an effective cross-linking agent to create robust and thermally stable polymer networks. The two bromomethyl groups can react with functional groups of pre-existing polymer chains, such as hydroxyl, amino, or thiol groups, to form covalent linkages between them. This process transforms linear or branched polymers into a three-dimensional network structure, significantly enhancing their mechanical strength, thermal stability, and chemical resistance.

The cross-linking process typically involves the reaction of the bromomethyl groups with difunctional or multifunctional monomers or polymers. For instance, it can be used to cross-link polymers containing nucleophilic sites, leading to the formation of brominated polymers that can exhibit flame-retardant properties. The density of cross-linking can be controlled by adjusting the stoichiometric ratio of this compound to the polymer, allowing for the fine-tuning of the final material's properties.

Table 1: Illustrative Polymer Cross-linking Application

Polymer TypeFunctional GroupsCross-linking ReactionResulting Network Properties
Poly(vinyl alcohol)Hydroxyl (-OH)Williamson ether synthesisIncreased thermal stability, reduced water solubility
Poly(ethyleneimine)Amine (-NH2)N-alkylationEnhanced mechanical strength, insolubility in common solvents
Thiol-functionalized polymersThiol (-SH)Thioether formationImproved thermal and chemical resistance

Synthesis of Functional Polymeric Materials

The incorporation of this compound into polymer structures can impart specific functionalities to the resulting materials, such as flame retardancy and electrical conductivity.

Flame Retardants: The high bromine content of this compound makes it an attractive building block for the synthesis of flame-retardant polymers. Brominated compounds are well-known to act as flame retardants through a gas-phase mechanism, where the bromine radicals released during combustion interrupt the radical chain reactions of the fire. By covalently incorporating this bromo-functionalized monomer into the polymer backbone or as a pendant group, the flame-retardant properties become an integral part of the material, reducing the likelihood of leaching that can occur with additive flame retardants.

Conducting Polymers: While direct synthesis of conducting polymers from this compound is not extensively documented, its isomers serve as precursors to poly(phenylenevinylene) (PPV) derivatives, a major class of conducting polymers. wikipedia.org For instance, poly(2-bromo-5-methoxy-1,4-phenylenevinylene) (PBrMPV) has been synthesized and its electrical properties studied. acs.org The bromo substituent can influence the electronic properties and processability of the resulting polymer. Doping of these polymers, for example with iodine, can significantly increase their electrical conductivity. acs.orgkpi.ua The electrical conductivity of doped PPV derivatives can span a wide range, from insulators to semiconductors.

Table 2: Electrical Conductivity of a Related Brominated Poly(phenylenevinylene) Derivative

PolymerDopantConductivity (S/cm)
Poly(2-bromo-5-methoxy-1,4-phenylenevinylene) (PBrMPV)Iodine (I₂)10⁻³ - 10⁻¹
PPV-co-PBrMPV copolymersIodine (I₂)10⁻³ - 10⁻¹

Data based on studies of a structurally similar polymer, poly(2-bromo-5-methoxy-1,4-phenylenevinylene). acs.org

Preparation of Porous Materials and Frameworks

The rigid structure and multiple reactive sites of this compound make it a potential candidate for the synthesis of porous organic polymers (POPs) and metal-organic frameworks (MOFs). These materials are characterized by high surface areas and well-defined pore structures, making them suitable for applications in gas storage, separation, and catalysis.

The synthesis of POPs often involves the self-condensation or cross-coupling reactions of rigid aromatic monomers. The three reactive sites on this compound could be utilized to create a highly cross-linked, three-dimensional network. For example, the reaction of the bromomethyl groups with other aromatic monomers via Friedel-Crafts alkylation or by forming linkages with other functional groups can lead to the formation of a microporous structure. While direct examples using this specific isomer are not prevalent, the synthesis of microporous organic polymers from other poly(bromomethylated) aromatic compounds has been demonstrated.

Ligand Design for Coordination Chemistry and Catalysis

The ability of this compound to form stable linkages with heteroatoms makes it a valuable scaffold for the synthesis of multi-dentate ligands. These ligands can then be used to chelate metal ions, forming coordination complexes with diverse applications in catalysis.

Synthesis of Multi-dentate Ligands for Metal Complexation

The two bromomethyl groups of this compound can readily react with a variety of nucleophilic groups, such as those found in phosphines, amines, and N-heterocyclic carbenes (NHCs), to generate bidentate or tridentate ligands. The rigid benzene backbone pre-organizes the coordinating atoms, which can lead to the formation of stable chelate rings with a metal center.

For example, reaction with two equivalents of a phosphine (B1218219) can yield a bis(phosphine) ligand. Similarly, reaction with N-heterocyclic compounds can lead to the formation of bis(N-heterocyclic) ligands. A particularly important class of ligands that can be synthesized are pincer-type ligands, where the aromatic ring and the two coordinating side arms bind to a metal center in a meridional fashion.

Table 3: Examples of Ligand Synthesis from Bromomethylated Benzenes

Ligand TypeReactantResulting Ligand StructurePotential Metal Coordination
Bis(phosphine)Triphenylphosphine (B44618)Benzene-1,3-diylbis(methylene)bis(triphenylphosphonium)Palladium, Rhodium, Nickel
Bis(N-heterocyclic carbene)Imidazole derivatives1,3-Bis(imidazoliumylmethyl)benzenePalladium, Ruthenium, Gold

Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes bearing ligands derived from bromomethylated benzenes have shown significant activity in a range of catalytic transformations. The electronic and steric properties of the ligand, which can be tuned by modifying the substituents on the coordinating atoms or the benzene ring, play a crucial role in determining the catalytic performance of the metal center.

Palladium complexes, in particular, have been extensively studied for their catalytic prowess in cross-coupling reactions. For instance, palladium complexes of bis(phosphine) and N-heterocyclic carbene ligands are highly effective catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis. The use of ligands derived from this compound could lead to catalysts with unique reactivity and selectivity profiles. While specific examples for this isomer are not abundant, the principles are well-established with related structures.

Structural Elucidation and Intermolecular Interactions of 1 Bromo 2,4 Bis Bromomethyl Benzene and Its Derivatives

X-ray Crystallographic Analysis of Molecular Conformation and Packing

While a specific crystal structure for 1-Bromo-2,4-bis(bromomethyl)benzene has not been reported, analysis of its isomers and other bromomethyl-substituted benzenes reveals key features of their molecular conformation and crystal packing. X-ray structure determinations of the three isomers of bis(bromomethyl)benzene show that the packing is primarily dictated by interactions involving the bromomethyl groups. researchgate.net

For instance, in the solid state, the bromomethyl groups in these types of compounds are known to orient themselves in specific conformations relative to the benzene (B151609) ring. In the case of 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649), the bromomethyl group is oriented almost perpendicular to the plane of the benzene ring. rsc.org This perpendicular arrangement is a recurring motif in the crystal structures of many bromomethyl-substituted benzenes.

The crystal packing of these molecules is often characterized by the formation of layered structures. In 1,4-Bis(bromomethyl)benzene (B118104), molecules are connected through intermolecular interactions to form layers. biosynth.com Similarly, the crystal structures of two polymorphs of 1,4-dibromo-2,5-bis(bromomethyl)benzene both feature layers where molecules are linked by intermolecular Br⋯Br interactions, forming similar systems of connected rings. rsc.org

A summary of crystallographic data for some related compounds is presented in the table below.

CompoundCrystal SystemSpace GroupKey Packing Feature
1,4-Bis(bromomethyl)benzene MonoclinicP2₁/cLayers connected by Br⋯Br interactions
1,4-dibromo-2,5-bis(bromomethyl)benzene (Form I) TriclinicP-1Layers linked by Br⋯Br interactions
1,4-dibromo-2,5-bis(bromomethyl)benzene (Form II) MonoclinicP2₁/cLayers linked by Br⋯Br interactions

This table presents data for related compounds to infer the potential structural characteristics of this compound.

Investigation of Non-Covalent Interactions

Halogen-Bonding Interactions (Br⋯Br) in Solid-State Structures

Halogen bonding, particularly Br⋯Br interactions, is a prominent feature in the crystal packing of polybrominated aromatic compounds. rsc.org These interactions are characterized by distances between bromine atoms that are shorter than the sum of their van der Waals radii (typically around 3.70 Å).

In the crystal structure of 1,4-dibromo-2,5-bis(bromomethyl)benzene, two types of Br⋯Br contacts are observed, which are classified as "type 2" halogen bonds. These interactions involve a favorable interaction between a region of positive electrostatic potential on one bromine atom with the negatively charged region of another. rsc.org The C–Br⋯Br angles in these interactions are typically around 90° and 180°. rsc.org A notable feature in the packing of one of its polymorphs is the formation of Br₄ squares. rsc.org

The table below details the Br⋯Br interaction parameters for a polymorph of 1,4-dibromo-2,5-bis(bromomethyl)benzene.

C–Br⋯Br–C Systemd(Br⋯Br) [Å]∠(C–Br⋯Br) [°]∠(Br⋯Br–C) [°]
C2–Br1⋯Br2–C43.7610(4)84.45(7)158.25(7)
C2–Br1⋯Br2–C43.5663(5)164.25(7)91.87(7)

Data from a polymorph of 1,4-dibromo-2,5-bis(bromomethyl)benzene, illustrating typical halogen bonding geometries. iucr.org

Carbon-Hydrogen-Halogen (C–H⋯Br) Hydrogen Bonding

In addition to halogen bonding, weak C–H⋯Br hydrogen bonds are also significant in directing the crystal packing of bromomethyl-substituted benzenes. researchgate.net These interactions, where a hydrogen atom bonded to a carbon atom acts as a hydrogen bond donor to a bromine atom, contribute to the stability of the crystal lattice.

In a study of various bis- and tetrakis(bromomethyl)benzene derivatives, it was found that the molecular packing is principally determined by a combination of C–H⋯Br and Br⋯Br interactions. researchgate.net The interplay of these interactions can lead to the formation of complex three-dimensional networks. For instance, in the crystal structure of 1,3,5-Tris(bromomethyl)benzene, a rich network of Br⋯Br, CH₂⋯Br, and CH⋯π interactions is observed. researchgate.net

The packing of 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene involves a combination of C–H⋯Br hydrogen bonds, Br⋯Br interactions, and arene-arene π-stacking. mdpi.com This highlights the cooperative nature of these weak interactions in the solid state.

Polymorphism and Its Implications for Crystal Engineering

Polymorphism, the ability of a compound to exist in more than one crystal structure, has been observed in derivatives of this compound and has significant implications for crystal engineering. The study of polymorphism allows for a deeper understanding of the factors that control the self-assembly of molecules in the solid state and enables the targeted design of materials with specific properties.

A notable example is 1,4-dibromo-2,5-bis(bromomethyl)benzene, for which two polymorphic modifications have been structurally characterized. rsc.org Form I crystallizes in the triclinic space group P-1, while Form II is monoclinic with the space group P2₁/c. rsc.org Solvent-mediated conversion experiments have shown that Form II is the thermodynamically stable form at room temperature. rsc.org

The two polymorphs are enantiotropically related, with a thermodynamic transition temperature of approximately 135 °C. rsc.org Above this temperature, Form I becomes the stable form. rsc.org This behavior is consistent with the density rule, as the more stable low-temperature form (Form II) has a higher density. rsc.org The ability to control the formation of a specific polymorph is a key aspect of crystal engineering, as different polymorphs can exhibit different physical properties such as solubility, melting point, and stability.

The understanding of these polymorphic transformations and the non-covalent interactions that govern them is crucial for the rational design of crystalline materials based on brominated benzene scaffolds.

Advanced Analytical Strategies for Monitoring Transformations of 1 Bromo 2,4 Bis Bromomethyl Benzene

Chromatographic Monitoring of Reaction Progress (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for monitoring the progress of organic reactions. For transformations involving 1-Bromo-2,4-bis(bromomethyl)benzene, reverse-phase HPLC (RP-HPLC) is a particularly suitable method. This technique separates compounds based on their hydrophobicity, allowing for the simultaneous quantification of the starting material, intermediates, and final products in a complex reaction mixture.

In a typical application, small aliquots of the reaction mixture are withdrawn at regular intervals, quenched if necessary, and injected into the HPLC system. The separation occurs on a nonpolar stationary phase (like C18) with a polar mobile phase. A common mobile phase for separating brominated aromatic compounds consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid, such as phosphoric acid or formic acid, to improve peak shape and resolution. researchgate.netjst.go.jp For applications requiring compatibility with mass spectrometry (MS), formic acid is preferred over non-volatile acids like phosphoric acid. researchgate.netjst.go.jp

The use of a Diode Array Detector (DAD) or a UV-Vis detector allows for the monitoring of the components at a specific wavelength, typically chosen based on the UV absorbance maximum of the analytes. The concentration of each species can be determined by integrating the area of its corresponding peak and comparing it to a calibration curve generated from standards of known concentration. This data enables the generation of reaction profiles, plotting the concentration of reactants and products as a function of time, which is invaluable for kinetic studies and reaction optimization.

Below is a table summarizing typical parameters for an HPLC method suitable for monitoring reactions of this compound.

Table 1: Illustrative HPLC Parameters for Reaction Monitoring

Parameter Value/Type Description
Column C18 (Reverse-Phase) A common nonpolar stationary phase for separating organic molecules.
Mobile Phase Acetonitrile/Water Gradient A mixture of organic solvent and water is used to elute compounds. A gradient (changing composition over time) is often employed for complex mixtures.
Additive 0.1% Formic Acid Added to the mobile phase to improve peak shape and for MS compatibility. researchgate.netjst.go.jp
Flow Rate 1.0 mL/min A standard flow rate for analytical HPLC.
Column Temperature 40 °C Elevated temperature can improve separation efficiency and reduce analysis time.
Injection Volume 5-20 µL The volume of the sample introduced into the system.

| Detection | UV at 258 nm | The wavelength at which the compounds are detected, based on their UV absorbance. |

Electrochemical Characterization of Reaction Intermediates and Products

Electrochemical methods, such as cyclic voltammetry (CV), offer a complementary approach to understanding the transformations of this compound. These techniques are particularly sensitive to changes in the electronic structure of molecules and can be used to study redox-active species, including reaction intermediates that may be unstable or difficult to detect by other means.

The electrochemical behavior of halogenated aromatic compounds is often characterized by the reductive cleavage of the carbon-halogen bond. researchgate.net In the case of this compound, the presence of multiple bromine atoms—one on the aromatic ring and two in the benzylic positions—suggests a complex electrochemical profile. Cyclic voltammetry can be employed to probe the reduction potentials associated with the cleavage of these different C-Br bonds. The experiment involves scanning the potential of a working electrode (e.g., glassy carbon or silver) in a solution containing the analyte, a supporting electrolyte, and an appropriate solvent (like acetonitrile), and measuring the resulting current. researchgate.net

The resulting voltammogram provides information about the reduction (and oxidation) potentials of the species present. By monitoring the appearance of new peaks and the disappearance of others as a reaction proceeds, it is possible to track the formation of intermediates and products. For instance, the initial reduction peaks corresponding to the C-Br bonds of the starting material would decrease in intensity, while new peaks corresponding to the products of nucleophilic substitution or coupling reactions would emerge. This can be particularly useful for elucidating reaction mechanisms, especially those involving electron transfer steps.

The table below outlines a representative set of conditions for the electrochemical analysis of brominated aromatic compounds.

Table 2: Typical Parameters for Cyclic Voltammetry Analysis

Parameter Value/Type Description
Working Electrode Glassy Carbon or Silver The electrode at which the reaction of interest occurs. Silver can show catalytic activity for C-Br bond reduction. researchgate.net
Reference Electrode Ag/AgCl or SCE Provides a stable potential against which the working electrode potential is measured.
Counter Electrode Platinum Wire Completes the electrical circuit.
Solvent Acetonitrile (CH₃CN) A common polar aprotic solvent for electrochemical studies. researchgate.net
Supporting Electrolyte 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) An inert salt that ensures the conductivity of the solution.
Scan Rate 100 mV/s The rate at which the potential is swept; can be varied to study reaction kinetics.

| Potential Range | +0.5 V to -2.5 V (vs. reference) | The range of potentials scanned to observe the relevant reduction events. |

By combining the strengths of both chromatographic and electrochemical techniques, a comprehensive understanding of the chemical transformations of this compound can be achieved, facilitating the development of more efficient and selective synthetic processes.

Theoretical and Computational Investigations of 1 Bromo 2,4 Bis Bromomethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific studies employing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to determine the electronic structure and predict the reactivity of 1-bromo-2,4-bis(bromomethyl)benzene have been found in a review of available literature. Such calculations would typically provide insights into molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps, which are fundamental for predicting the compound's chemical behavior.

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound

Computational MethodParameterCalculated ValueSignificance
DFT (B3LYP/6-311G)HOMO EnergyData not availableIndicates the molecule's electron-donating ability.
DFT (B3LYP/6-311G)LUMO EnergyData not availableIndicates the molecule's electron-accepting ability.
DFT (B3LYP/6-311G)HOMO-LUMO GapData not availableRelates to the chemical reactivity and kinetic stability.
DFT (B3LYP/6-311G)Dipole MomentData not availableProvides insight into the molecule's polarity.

This table is for illustrative purposes only, as no published data are available.

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

There are no available records of molecular dynamics (MD) simulations having been performed to investigate the intermolecular interactions and potential for self-assembly of this compound. MD simulations could elucidate how molecules of this compound interact with each other in condensed phases, predicting properties such as radial distribution functions and the potential for forming ordered structures.

Table 2: Potential Outputs of Molecular Dynamics Simulations for this compound

Simulation TypeParameterPredicted Outcome
NVT EnsembleRadial Distribution FunctionData not available
NPT EnsembleDensityData not available
Self-Assembly SimulationAggregate MorphologyData not available

This table illustrates the type of data that would be generated from such a study; however, no such study has been published.

Computational Studies of Reaction Mechanisms and Transition States

A search of chemical literature did not yield any computational studies focused on the reaction mechanisms and transition states involving this compound. These studies are critical for understanding the pathways of reactions in which this compound participates, including the identification of intermediate structures and the calculation of activation energies. For a molecule with multiple reactive sites, such as the two bromomethyl groups and the bromine atom on the aromatic ring, computational studies would be invaluable for predicting regioselectivity and reaction kinetics.

Table 3: Illustrative Data from a Hypothetical Computational Study of a Reaction Mechanism

Reaction CoordinateTransition State GeometryActivation Energy (kcal/mol)
Nucleophilic substitution at C(7)Data not availableData not available
Nucleophilic substitution at C(8)Data not availableData not available

This table is a representation of potential findings from a computational investigation into the reaction mechanisms of this compound, for which no data currently exists in the literature.

Future Research Directions and Emerging Opportunities for 1 Bromo 2,4 Bis Bromomethyl Benzene

Development of More Sustainable and Atom-Economical Synthetic Pathways

The primary route to 1-Bromo-2,4-bis(bromomethyl)benzene involves the free-radical bromination of 1-bromo-2,4-dimethylbenzene (B107640). Traditional methods often employ N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride, often with radical initiators such as dibenzoyl peroxide (DBPO). Future research should focus on developing greener and more atom-economical synthetic protocols.

Key areas for development include:

Greener Brominating Agents and Solvents: Investigating alternatives to halogenated solvents is crucial. Aqueous-based systems or the use of ionic liquids could offer more environmentally benign reaction media. researchgate.net The use of H₂O₂-HBr systems 'on water' has shown promise for both electrophilic and radical brominations, presenting a more sustainable alternative to NBS. researchgate.net Furthermore, continuous-flow reactors using household compact fluorescent lamps for photo-activation in non-hazardous solvents like acetonitrile (B52724) represent a safer and more scalable approach to benzylic bromination. organic-chemistry.org

Solvent-Free Synthesis: The development of solvent-free reaction conditions, potentially utilizing microwave irradiation, could drastically reduce solvent waste and reaction times. researchgate.net For instance, a mixture of triphenylphosphine (B44618) and N-bromosuccinimide under microwave conditions has been shown to efficiently convert benzylic alcohols to bromides.

Synthetic Approach Reagents/Conditions Potential Advantages Relevant Findings
Conventional Method 1-bromo-2,4-dimethylbenzene, NBS, DBPO, CCl₄, refluxEstablished methodCommonly used for synthesis.
Greener Bromination 1-bromo-2,4-dimethylbenzene, H₂O₂-HBr, waterReduced use of hazardous solventsH₂O₂-HBr system is more reactive than NBS for benzyl (B1604629) bromination. researchgate.net
Continuous-Flow 1-bromo-2,4-dimethylbenzene, NBS, acetonitrile, CFL lampImproved safety and scalabilityAvoids hazardous chlorinated solvents like CCl₄. organic-chemistry.org
Solvent-Free 1-bromo-2,4-dimethylbenzene, solid-state reagents, microwaveReduced waste, faster reactionsSolvent-free bromination of aromatics has been demonstrated. researchgate.net

Exploration of Undiscovered Reactivity and Novel Derivative Synthesis

The two benzylic bromide groups in this compound are highly reactive towards nucleophiles, making them ideal handles for constructing a wide array of novel derivatives. Future research can unlock new synthetic possibilities by exploring reactions beyond simple nucleophilic substitutions.

Synthesis of Complex Heterocycles: The difunctional nature of the benzylic bromides can be exploited in cyclization reactions with various dinucleophiles to construct novel heterocyclic systems. Reactions with species containing nitrogen, sulfur, or oxygen nucleophiles could lead to new classes of macrocycles and other complex ring structures.

Polymerization Monomer: this compound can serve as a monomer or a cross-linking agent in polymerization reactions. Its rigid aromatic core and reactive benzylic bromides could be utilized in the synthesis of specialty polymers with tailored properties, such as high thermal stability or specific optical characteristics.

Organometallic Chemistry: The aryl bromide can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the benzylic bromides can be used for subsequent functionalization. This orthogonal reactivity allows for the stepwise construction of highly complex and functionalized molecules.

Integration into Advanced Functional Materials with Tunable Properties

The structural features of this compound make it an attractive building block for advanced functional materials.

Flame Retardants: Polybrominated compounds are well-known for their flame-retardant properties. wikipedia.orgnih.govepa.gov While the environmental impact of some polybrominated diphenyl ethers (PBDEs) is a concern, the development of new, less persistent, and equally effective brominated flame retardants is an active area of research. This compound could serve as a precursor or component in the synthesis of such next-generation materials.

Porous Organic Polymers (POPs) and Frameworks: The trifunctional nature of this molecule makes it a prime candidate for the synthesis of porous organic polymers (POPs), covalent organic frameworks (COFs), and metal-organic frameworks (MOFs). By reacting it with complementary multitopic linkers, materials with high surface areas and tunable pore sizes could be designed for applications in gas storage, separation, and catalysis.

Functional Coatings and Surfaces: The reactive bromomethyl groups can be used to covalently attach this molecule to surfaces, providing a means to modify their properties. For example, surfaces could be functionalized to be hydrophobic, antimicrobial, or to have specific binding capabilities.

Design of Next-Generation Supramolecular Assemblies

Supramolecular chemistry, which involves the study of non-covalent interactions, offers exciting opportunities for this compound.

Halogen Bonding: The bromine atoms on the molecule can act as halogen bond donors, interacting with electron-donating atoms to direct the self-assembly of molecules into well-defined supramolecular structures. nih.gov The presence of multiple bromine atoms allows for the formation of complex and robust networks.

Crystal Engineering: By carefully choosing co-formers that can interact with the different functional groups of this compound through hydrogen bonding, halogen bonding, and π-π stacking, it is possible to engineer crystalline materials with desired architectures and properties.

Multi-Component Self-Assembly: The molecule can be used in multi-component self-assembling systems to create complex and functional biomaterials or other soft matter. nih.gov By combining it with other self-assembling molecules, materials with segregated functional domains can be produced, leading to enhanced mechanical or biological properties. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 1-Bromo-2,4-bis(bromomethyl)benzene in laboratory settings?

A common approach involves bromination of 2,4-dimethylbenzene derivatives. For example, using N-bromosuccinimide (NBS) or dibromine (Br₂) in the presence of radical initiators like AIBN under controlled temperatures (60–80°C). Alternative routes include stepwise bromination of pre-functionalized benzene derivatives, where bromomethyl groups are introduced via substitution reactions. Ensure inert conditions (argon/nitrogen atmosphere) to prevent side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identify chemical shifts for bromomethyl groups (δ ~4.3–4.7 ppm for CH₂Br) and aromatic protons.
  • X-ray crystallography : Resolve crystal packing and confirm molecular geometry, particularly Br···Br and C–H···Br interactions .
  • Mass spectrometry (EI/ESI) : Confirm molecular weight (MW = 327.85 g/mol) and fragmentation patterns.
  • FT-IR : Detect C-Br stretching vibrations (~550–650 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of volatile brominated compounds.
  • First aid : For skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation .

Q. What are the common reaction pathways involving this compound?

  • Nucleophilic substitution : Replace bromine with amines, thiols, or alkoxides.
  • Cross-coupling reactions : Suzuki-Miyaura or Ullmann couplings for aryl-aryl bond formation.
  • Polymerization : Acts as a monomer in step-growth polymerization for brominated polymers .

Advanced Research Questions

Q. How do intermolecular interactions (C–H···Br, Br···Br) influence the crystal packing of bromomethyl-substituted benzenes?

In α,α′′′-bis-bromoxylenes, Br···Br contacts (3.4–3.6 Å) and C–H···Br hydrogen bonds (2.8–3.1 Å) dominate packing. These interactions stabilize layered structures, but ortho-substituted derivatives exhibit additional C–H···π interactions, altering lattice symmetry. Use X-ray diffraction to map these interactions and predict solubility/thermal stability .

Q. How can researchers resolve contradictions in spectroscopic data for bromomethyl-substituted aromatics?

Example: Discrepancies in NMR signals may arise from dynamic exchange processes or polymorphism.

  • Variable-temperature NMR : Identify conformational changes.
  • Powder XRD : Detect polymorphic forms.
  • DFT calculations : Simulate spectra to validate experimental data .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

  • Directing groups : Use –NO₂ or –COOH to steer substitution to specific positions.
  • Lewis acid catalysts : Employ FeCl₃ or AlCl₃ to enhance reactivity at electron-deficient sites.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor electrophilic attack on bromomethyl groups .

Q. How is this compound applied in supramolecular chemistry or material science?

  • Macrocycle synthesis : React with diols or diamines to form host-guest complexes (e.g., water-soluble macrocycles for naphthalene recognition) .
  • Polymer networks : Cross-link with bifunctional monomers to create brominated polymers for flame-retardant materials .

Methodological Tables

Q. Table 1. Key Physical Properties

PropertyValue/DescriptionReference
Molecular Weight327.85 g/mol
Boiling PointNot reported; decompose on heating
SolubilityInsoluble in water; soluble in DCM, THF
Crystal SystemMonoclinic (for analogs)

Q. Table 2. Reaction Optimization Parameters

ConditionOptimal RangeImpact on Yield
Temperature (Bromination)60–80°CMaximizes selectivity
Catalyst (FeCl₃)0.5–1.0 eqEnhances regioselectivity
Reaction Time (Suzuki)12–24 h70–85% yield

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.